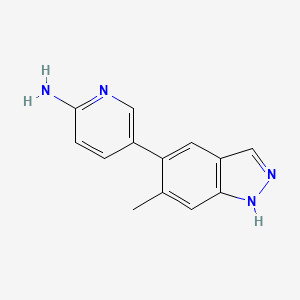
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features an indazole moiety fused with a pyridine ring, making it a compound of interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine typically involves the reaction of 6-methylindazole with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(4-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(5-methyl-1H-indazol-5-yl)pyridin-2-amine
Uniqueness
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is unique due to the specific position of the methyl group on the indazole ring, which can influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Eigenschaften
Molekularformel |
C13H12N4 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-4-12-10(7-16-17-12)5-11(8)9-2-3-13(14)15-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
HLDMVFHNUDFIQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C3=CN=C(C=C3)N)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







aminedihydrochloride](/img/structure/B13597217.png)




![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)



